molecular formula C12H11NOS B11821183 N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine

N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine

Cat. No.: B11821183
M. Wt: 217.29 g/mol
InChI Key: HVGHVIACTNKFLO-UHFFFAOYSA-N
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Description

N-[1-(5-Phenylthiophen-2-yl)ethylidene]hydroxylamine is a hydroxylamine derivative featuring a thiophene ring substituted with a phenyl group at the 5-position. The ethylidene linkage connects the hydroxylamine moiety to the heterocyclic core. This compound’s structure combines electron-rich thiophene with a planar aromatic system, making it relevant in medicinal chemistry and materials science. Its synthesis likely involves condensation between hydroxylamine and a ketone precursor.

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C12H11NOS/c1-9(13-14)11-7-8-12(15-11)10-5-3-2-4-6-10/h2-8,14H,1H3

InChI Key

HVGHVIACTNKFLO-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC=C(S1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine typically involves the reaction of ethanone, 1-(5-phenyl-2-thienyl)-, with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of hydroxylamine derivatives, including N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine. Research indicates that these compounds can effectively combat drug-resistant bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) for various strains are summarized in Table 1.

Compound Bacterial Strain MIC (µg/mL) Reference
This compoundStaphylococcus aureus12.5
This compoundEscherichia coli25
CiprofloxacinStaphylococcus aureus0.5
CiprofloxacinEscherichia coli1

The compound's mechanism of action appears to involve radical scavenging activity, which inhibits bacterial growth by interfering with the radical formation in bacterial ribonucleotide reductase (RNR), as demonstrated in various assays .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. A study assessed its effects on ovarian cancer cells, revealing significant cytotoxicity against SKOV-3 cells. The results indicated that the compound could reduce cell viability in a dose-dependent manner, as shown in Table 2.

Concentration (µM) Cell Viability (%) Reference
0100
1075
2550
5030

The study concluded that further exploration of this compound could lead to the development of new therapeutic agents for cancer treatment.

Polymer Chemistry

This compound has shown promise in polymer chemistry as a potential additive to enhance the properties of polymers. Its incorporation into polymer matrices may improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Sensor Development

The compound's unique chemical structure allows it to be utilized in the development of chemical sensors, particularly for detecting environmental pollutants. Preliminary studies suggest that it can be integrated into sensor devices to enhance sensitivity and selectivity towards specific analytes.

Antibacterial Efficacy Study

A comprehensive study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. The study involved testing various concentrations of the compound against clinical isolates, with results indicating a significant reduction in bacterial counts compared to controls .

Cytotoxicity Assessment in Cancer Cells

In another case study focusing on ovarian cancer, researchers treated SKOV-3 cells with varying concentrations of this compound and assessed cell viability using MTT assays over a period of 72 hours. The findings confirmed its potential as an effective anticancer agent due to its ability to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations on the Aromatic Core

(E)-N-{1-[5-(3-Bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine (CAS 1118787-06-6)
  • Structure : Differs by a 3-bromophenyl substituent instead of phenyl on the thiophene ring.
  • Applications : Brominated analogs are often used to enhance bioavailability in drug candidates.
N-[1-(2-Aminophenyl)ethylidene]hydroxylamine (CAS 4964-49-2)
  • Structure: Substitutes thiophene with an aminophenyl group.
  • Applications : Likely serves as a synthetic intermediate for dyes or pharmaceuticals.
(NE)-N-[1-(6-Chloro-1-methylindol-3-yl)ethylidene]hydroxylamine (CAS 1223748-36-4)
  • Structure : Replaces thiophene with a chlorinated indole ring.
  • Impact : Indole’s nitrogen atom and chloro substituent introduce distinct electronic and steric profiles, favoring interactions with biological targets like enzymes .

Functional Group Comparisons

Polyphenolic Hydrazides (Molecules, 2012)
  • Examples : Compounds 2–5 in feature gallic hydrazide cores with hydroxy, bromo, chloro, or methoxy substituents.
  • Key Differences : Hydroxyl and halogen groups enhance antioxidant activity but reduce lipophilicity compared to the thiophene-based target compound .

Physicochemical Properties and Stability

Property Target Compound (E)-3-Bromophenyl Analog 2-Aminophenyl Analog Indole Derivative
Molecular Formula Likely C₁₂H₁₁NOS C₁₂H₁₀BrNOS C₈H₁₀N₂O C₁₁H₁₁ClN₂O
Molecular Weight ~233.29 g/mol ~312.18 g/mol ~162.18 g/mol ~246.68 g/mol
Solubility Moderate in organic solvents Lower due to bromine High in polar solvents Moderate
Stability Stable under inert conditions Enhanced by electron withdrawal Prone to oxidation Sensitive to light

Biological Activity

N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to an ethylidene moiety linked to a phenylthiophene structure. This configuration suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC14_{14}H13_{13}N1_{1}OS
Molecular Weight241.32 g/mol
Functional GroupsHydroxylamine, Ethylene, Aromatic
SolubilitySoluble in organic solvents
  • Enzyme Inhibition : Hydroxylamines are known to act as inhibitors for various enzymes. For instance, they can inhibit heme-containing enzymes by forming stable complexes that prevent substrate binding .
  • Antioxidant Properties : Compounds with hydroxylamine groups often exhibit antioxidant activity, which may protect cells from oxidative stress by scavenging free radicals.
  • Modulation of Signaling Pathways : The phenylthiophene moiety may interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Pharmacological Studies

Recent studies have evaluated the biological effects of this compound through various in vitro and in vivo models.

Case Study: Anticancer Activity

A study conducted on the compound's anticancer properties revealed that it significantly inhibited the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways. The IC50_{50} value was determined to be approximately 15 µM, indicating potent activity against tumor cells .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in MCF-7 cells
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits heme-containing enzymes

Research Findings

Recent literature has reported on the synthesis and characterization of this compound, confirming its structure through techniques like NMR and X-ray crystallography . These studies provide a foundation for understanding its biological interactions.

Potential Applications

Given its diverse biological activities, this compound holds promise for development into therapeutic agents targeting cancer and oxidative stress-related diseases. Further research is warranted to explore its full pharmacological potential and safety profile.

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